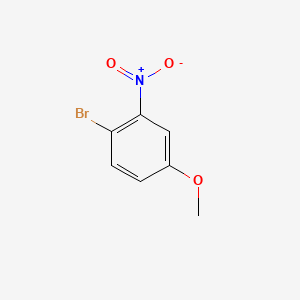

4-Bromo-3-nitroanisole

Description

Historical Context and Evolution of Nitroaromatic and Bromoaromatic Compound Research

The study of nitroaromatic and bromoaromatic compounds has a rich history deeply intertwined with the development of organic chemistry. Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO₂) on an aromatic ring, have been a focal point of research since the 19th century. Initially, their importance was driven by their use in the synthesis of dyes and explosives. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these compounds key precursors for a vast array of chemical transformations. nih.govtaylorandfrancis.com Over the years, research has expanded to explore their applications in pharmaceuticals, with several nitroaromatic compounds being approved as drugs for various therapeutic areas, including antibacterial and antiprotozoal agents. scielo.br

Similarly, bromoaromatic compounds, containing one or more bromine atoms attached to an aromatic ring, have been instrumental in the advancement of organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is a key functional group for the formation of organometallic reagents, such as Grignard and organozinc reagents. wikipedia.org These reagents are fundamental in the construction of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. The development of cross-coupling reactions, such as the Suzuki-Miyaura coupling, has further solidified the importance of bromoaromatic compounds as versatile building blocks.

The convergence of these two fields in molecules like 4-bromo-3-nitroanisole (B157122), which contains both a nitro and a bromo substituent, has provided chemists with highly versatile platforms for the synthesis of complex molecules. The differential reactivity of the nitro and bromo groups allows for selective transformations, enabling the construction of intricate molecular architectures.

Significance of Anisole (B1667542) Derivatives in Modern Organic Synthesis

Anisole, or methoxybenzene, and its derivatives are a class of aromatic ethers that play a crucial role in modern organic synthesis. flavorfrenzy.comwikipedia.org The methoxy (B1213986) group (-OCH₃) is a strong ortho-, para-directing group, which activates the aromatic ring towards electrophilic substitution reactions. wikipedia.org This property makes anisole and its derivatives more reactive than benzene (B151609) in many reactions, facilitating the introduction of various functional groups onto the aromatic ring. wikipedia.org

Anisole derivatives are widely utilized as precursors and intermediates in the synthesis of a broad spectrum of valuable products, including:

Pharmaceuticals: They are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). flavorfrenzy.comvinatiorganics.comexsyncorp.com For example, they are used in the production of analgesics, anti-inflammatory drugs, and other medications. vinatiorganics.com

Fragrances and Flavors: Many anisole derivatives possess pleasant aromas and are used extensively in the perfume and food industries. flavorfrenzy.comvinatiorganics.com

Agrochemicals: Anisole derivatives are used in the formulation of pesticides and herbicides, contributing to crop protection. vinatiorganics.comexsyncorp.com

Dyes and Pigments: They serve as solvents and intermediates in the manufacturing of dyes and pigments. vinatiorganics.comexsyncorp.com

The versatility of anisole derivatives stems from the reactivity of the methoxy group and the aromatic ring. The ether linkage is relatively stable, but the methyl group can be cleaved under specific conditions to yield phenols. wikipedia.org Furthermore, the aromatic ring can be functionalized through various reactions, including nitration, halogenation, and acylation, to introduce additional functional groups that can be further manipulated.

Research Gaps and Future Directions in this compound Studies

While this compound is recognized as a useful synthetic intermediate, there are several areas where further research could be beneficial. guidechem.com A comprehensive understanding of its reactivity profile under various conditions could unveil novel synthetic applications. For instance, a systematic investigation into its behavior in different cross-coupling reactions could expand its utility as a building block.

Detailed mechanistic studies on the selective transformation of the nitro and bromo groups would be valuable for designing more efficient and selective synthetic routes. Exploring its potential as a precursor for novel heterocyclic compounds or as a scaffold for the development of new materials could open up new avenues of research.

Future research could also focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. This could involve the use of greener solvents, catalysts, and reaction conditions. Furthermore, a deeper exploration of its potential biological activities could lead to the discovery of new therapeutic agents.

Detailed Research Findings

Recent studies have highlighted the utility of this compound in various synthetic applications. For instance, it has been used as a starting material for the synthesis of 4-bromo-5-methoxyaniline, 2-(4-methoxy-2-nitrophenylsulfanyl)benzoic acid, and 4-(1-diethylamino-4-pentylamino)-3-nitrochlorobenzene. chemicalbook.comsigmaaldrich.com These examples demonstrate its versatility in accessing a range of functionalized aromatic compounds.

The synthesis of this compound itself can be achieved through the bromination of 3-nitroanisole. One reported method involves the reaction of 2-nitro-4-methoxybenzoic acid with sodium bromide in the presence of a copper (I) acetate (B1210297) and silver sulfate (B86663) catalyst system. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₃ | chemicalbook.com |

| Molecular Weight | 232.03 g/mol | chemicalbook.com |

| Melting Point | 32-34 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 153-154 °C at 13 mmHg | chemicalbook.comsigmaaldrich.com |

| Appearance | Yellow crystalline solid | chembk.com |

Propriétés

IUPAC Name |

1-bromo-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOBIBRGPCFIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201605 | |

| Record name | 4-Bromo-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-78-5 | |

| Record name | 1-Bromo-4-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5344-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-methoxy-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Computational Investigations of 4 Bromo 3 Nitroanisole

Advanced Spectroscopic Characterization

Spectroscopic methods provide empirical data that is fundamental to understanding the molecular structure and bonding within 4-bromo-3-nitroanisole (B157122).

Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Mode Assignment

Key vibrational modes for substituted benzenes like this compound include C-H stretching, C-C stretching of the aromatic ring, in-plane and out-of-plane C-H bending, and the vibrations of the substituent groups (NO₂, OCH₃, and Br). For instance, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The asymmetric and symmetric stretching of the NO₂ group are expected in the ranges of 1570–1500 cm⁻¹ and 1370–1320 cm⁻¹, respectively. The C-O stretching of the anisole (B1667542) group is also a characteristic absorption. A detailed assignment is achieved by correlating the experimental bands with scaled theoretical frequencies. nih.govnih.gov

Interactive Table: Selected FT-IR Vibrational Frequencies of this compound

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | Scaled theoretical value | Aromatic C-H Stretching |

| ~1530 | Scaled theoretical value | NO₂ Asymmetric Stretching |

| ~1350 | Scaled theoretical value | NO₂ Symmetric Stretching |

| ~1260 | Scaled theoretical value | C-O-C Asymmetric Stretching |

| ~1020 | Scaled theoretical value | C-O-C Symmetric Stretching |

| ~880 | Scaled theoretical value | C-H Out-of-plane Bending |

| ~680 | Scaled theoretical value | C-Br Stretching |

Note: The exact experimental values can vary slightly based on the experimental conditions. The assignments are based on published studies of similar molecules and DFT calculations.

Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Mode Assignment

Complementary to FT-IR, the FT-Raman spectrum of this compound has been recorded in the 3500–100 cm⁻¹ region. nih.gov Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, providing a more complete vibrational picture of the molecule. The vibrational modes observed in the FT-Raman spectrum are assigned in conjunction with the FT-IR data and theoretical calculations.

The symmetric vibrations of the nitro group and the stretching of the carbon-bromine bond are often more prominent in the Raman spectrum. The analysis of both FT-IR and FT-Raman spectra allows for a more confident and comprehensive assignment of the fundamental vibrational modes of the molecule. nih.gov

Interactive Table: Selected FT-Raman Vibrational Frequencies of this compound

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3080 | Scaled theoretical value | Aromatic C-H Stretching |

| ~1600 | Scaled theoretical value | Aromatic C=C Stretching |

| ~1350 | Scaled theoretical value | NO₂ Symmetric Stretching |

| ~820 | Scaled theoretical value | Ring Breathing Mode |

| ~680 | Scaled theoretical value | C-Br Stretching |

| ~350 | Scaled theoretical value | C-NO₂ Bending |

Note: The assignments are based on comparative analysis with FT-IR data and computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals confirm the substitution pattern on the benzene (B151609) ring. The methoxy group protons would appear as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons would show complex splitting patterns due to their coupling with each other, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. nih.gov this compound would exhibit seven distinct signals corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the bromine would be shielded, while the carbons attached to the nitro and methoxy groups, as well as those in ortho and para positions to the nitro group, would be significantly deshielded.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and assessing its purity. nih.gov

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (approximately 231 and 233 due to the isotopic abundance of bromine, ⁷⁹Br and ⁸¹Br). nih.gov The fragmentation pattern would show characteristic losses of substituent groups, such as the loss of NO₂, OCH₃, or Br, providing further structural confirmation.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate this compound from any impurities before it is introduced into the mass spectrometer, thereby confirming the purity of the sample and providing a clean mass spectrum for analysis. nih.gov The NIST library entry for this compound shows a total of 105 peaks in its GC-MS analysis, with the top peaks at m/z 231, 233, and 172. nih.gov

Theoretical and Computational Chemistry Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the structural and electronic properties of this compound.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to: nih.gov

Optimize the molecular geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, providing theoretical bond lengths and bond angles. These calculated parameters can be compared with experimental data from crystallographic studies.

Calculate vibrational frequencies: As mentioned earlier, theoretical vibrational frequencies are calculated and then scaled to match the experimental FT-IR and FT-Raman spectra, aiding in the definitive assignment of vibrational modes. nih.gov The agreement between the calculated and experimental frequencies validates the accuracy of the computational model.

Determine electronic properties: DFT calculations can provide valuable information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. These calculations also help in understanding the charge transfer occurring within the molecule. nih.gov

Interactive Table: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | Theoretical Value (eV) | Represents the ability to donate an electron |

| LUMO Energy | Theoretical Value (eV) | Represents the ability to accept an electron |

| HOMO-LUMO Energy Gap | Theoretical Value (eV) | Relates to chemical reactivity and stability |

| Dipole Moment | Theoretical Value (Debye) | Indicates the overall polarity of the molecule |

Note: The specific values are dependent on the level of theory and basis set used in the calculation.

Basis Set Selection and Functional Application (e.g., B3LYP, 6-31G(d,p))

In the computational analysis of this compound, Density Functional Theory (DFT) has been a primary method, valued for its balance of accuracy and computational efficiency. scirp.org A frequently employed functional for this type of analysis is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. scirp.orgnih.gov This hybrid functional approach has demonstrated reliability in predicting the molecular and electronic properties of organic molecules. scirp.orgnih.gov

The selection of a basis set is equally critical. For molecules like this compound, the 6-31G(d,p) basis set is a common choice. This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic electron distribution in molecules with heteroatoms and π-systems. More extensive basis sets, such as 6-311++G(d,p), may be used for higher accuracy in properties like hyperpolarizability and vibrational frequencies. nih.govresearchgate.net

Validation of Experimental Spectral Data with Computational Models

A critical step in computational research is the validation of the chosen theoretical model. This is typically achieved by comparing the calculated spectroscopic data with experimental results. For this compound, experimental FT-IR and FT-Raman spectra have been recorded. The vibrational frequencies calculated using the selected DFT method (e.g., B3LYP/6-31G(d,p)) are then compared to these experimental spectra.

A strong correlation between the computed and observed vibrational modes, often aided by a scaling factor to account for anharmonicity and basis set imperfections, confirms that the optimized geometry from the calculation is a true representation of the molecule's structure. This validation provides confidence in the reliability of other calculated properties, such as electronic and optical characteristics.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the electronic structure of a molecule beyond the simple Lewis structure model. It provides a detailed picture of charge distribution, hybridization, and intramolecular interactions. nih.govslideshare.net

Examination of Stabilization Energy (E⁽²⁾), Conjugate Interactions, and Charge Transfer

NBO analysis quantifies the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E⁽²⁾, associated with these interactions is a key indicator of intramolecular charge transfer (ICT) and conjugative effects. Higher E⁽²⁾ values signify stronger interactions and greater stabilization of the molecule.

Table 1: Key NBO Interactions in Aromatic Systems

| Donor Orbital | Acceptor Orbital | Interaction Type | Significance |

|---|---|---|---|

| LP(O) | π*(C-C) | π-conjugation | Electron donation from methoxy group to the ring |

| LP(Br) | σ*(C-C) | Hyperconjugation | Weak electron donation from bromine |

Note: This table represents typical interactions and their significance in substituted benzene rings. Specific E⁽²⁾ values for this compound would be derived from detailed computational output.

Hybridization and Electronic Structure Analysis

NBO analysis also provides insights into the hybridization of atomic orbitals, which dictates the molecular geometry and bonding characteristics. The analysis can reveal deviations from ideal sp², sp³, or sp hybridization, offering a more nuanced understanding of the electronic structure. By examining the composition of the natural bond orbitals, the contribution of each atom to the chemical bonds can be determined, elucidating the covalent and ionic nature of the bonds within this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. youtube.comyoutube.comjoaquinbarroso.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. joaquinbarroso.comnih.gov A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and a greater potential for intramolecular charge transfer. nih.gov This is particularly relevant for predicting the electronic absorption spectra and the non-linear optical properties of the molecule. For this compound, the electron-withdrawing nitro group and electron-donating methoxy group are expected to influence the HOMO and LUMO energy levels significantly, thereby affecting the energy gap.

Table 2: Frontier Molecular Orbital Properties

| Parameter | Description | Implication for this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

First-Order Hyperpolarizability Studies for Non-Linear Optical Properties

Molecules with significant intramolecular charge transfer, often characterized by a small HOMO-LUMO gap, are candidates for materials with non-linear optical (NLO) properties. nih.gov These materials have applications in technologies like optical switching and frequency conversion. mdpi.com

The first-order hyperpolarizability (β) is a key tensor quantity that measures the NLO response of a molecule. nih.govnih.gov Computational methods, such as DFT, can be used to calculate the dipole moment (μ) and the components of the hyperpolarizability tensor. nih.gov A large β value indicates a strong NLO response. For this compound, the presence of both electron-donating (-OCH₃) and strong electron-withdrawing (-NO₂) groups on the benzene ring creates a donor-π-acceptor system, which is a common motif for NLO-active molecules. Theoretical calculations of β are therefore essential to evaluate its potential for use in NLO applications. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule by visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack. In a computational study of this compound, the MEP was calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory.

The MEP map illustrates the regions of varying electron density. The color-coding on the potential surface indicates the nature of the electrostatic potential, where red signifies regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential). Green indicates regions of neutral potential.

For this compound, the most negative regions, and therefore the most likely sites for electrophilic attack, are concentrated around the oxygen atoms of the nitro group. This is due to the high electronegativity of oxygen, which results in a localized accumulation of negative charge. Conversely, the regions of positive potential, indicating susceptibility to nucleophilic attack, are located around the hydrogen atoms of the benzene ring and the methyl group. The bromine atom, with its electron-withdrawing nature, also contributes to the creation of electrophilic sites on the aromatic ring. The MEP analysis is crucial for predicting the molecule's interaction with other chemical species and understanding its reactivity in chemical reactions.

Thermodynamic Properties (e.g., ground state energy)

The thermodynamic properties of this compound were computationally investigated to determine its stability and energy characteristics. These calculations were performed using the same DFT B3LYP/6-311++G(d,p) method, providing a theoretical basis for the molecule's thermodynamic behavior.

Key thermodynamic parameters were calculated, including the total energy in the ground state. The ground state energy represents the minimum energy of the molecule at absolute zero and is a fundamental indicator of its stability. While the precise numerical values from the specific study are not available, such computational analyses provide a quantitative measure of the molecule's thermodynamic profile.

The following table summarizes the types of thermodynamic data that are typically determined in such computational studies.

| Thermodynamic Property | Description |

| Ground State Energy | The total electronic energy of the molecule in its most stable, lowest-energy state. |

| Enthalpy of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Gibbs Free Energy of Formation | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states, indicating the spontaneity of formation. |

| Entropy | A measure of the randomness or disorder of the molecule. |

| Heat Capacity | The amount of heat required to raise the temperature of the substance by a specific amount. |

These calculated properties are essential for predicting the behavior of this compound in various chemical environments and for understanding its potential reaction pathways and equilibria.

Biological Activities and Mechanistic Understanding

Antimicrobial Properties

The potential for 4-Bromo-3-nitroanisole (B157122) to exhibit antimicrobial properties has been suggested, though direct and extensive research on the compound itself is limited. Much of the understanding is extrapolated from its role as a precursor to other biologically active molecules and from computational predictions.

Inhibition of Staphylococcus aureus Growth (MIC studies)

Mechanism of Action: Bioreduction of Nitro Group to Reactive Intermediates

The proposed mechanism of antimicrobial action for many nitroaromatic compounds involves the bioreduction of the nitro group. It is hypothesized that intracellular reductases within microbial cells can reduce the nitro group of compounds like this compound into highly reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species are capable of inducing cellular damage through various mechanisms, including oxidative stress and interaction with critical biomolecules such as DNA and proteins, ultimately leading to cell death. However, specific experimental studies confirming this mechanism for this compound are not extensively documented.

Anti-inflammatory Effects

This compound serves as a key starting material in the synthesis of various compounds with potential anti-inflammatory properties. guidechem.com Despite its use in creating anti-inflammatory agents, direct in-vitro or in-vivo studies investigating the inherent anti-inflammatory effects of this compound itself are not widely reported in the current body of scientific literature. Therefore, its capacity to modulate inflammatory pathways directly remains an area for future investigation.

Anticancer Potential

The exploration of this compound's potential as an anticancer agent is another area where direct research is sparse. The compound is utilized in the synthesis of novel molecules that are subsequently evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives of similar nitroaromatic structures have been investigated for their anticancer activities. nih.gov However, comprehensive studies focusing on the direct antiproliferative or cytotoxic activity of this compound against cancer cells are not currently available.

Role of Halogen Bonding in Biological Interactions

The presence of a bromine atom in the structure of this compound suggests the potential for halogen bonding to play a role in its biological interactions. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a biological macromolecule like a protein or nucleic acid. These interactions can be crucial for molecular recognition and binding affinity. While the principles of halogen bonding are well-established, specific research elucidating the role of the bromine atom in this compound in forming such bonds in a biological context has not been specifically detailed.

Toxicological Considerations and Cellular Interactions

Toxicological data for this compound is limited and primarily available through safety data sheets provided by chemical suppliers. It is generally advised to handle the compound with care, as it may cause skin and eye irritation. guidechem.com There is a lack of comprehensive studies on its specific cellular interactions, long-term toxicity, and metabolic fate in biological systems. Further research is necessary to fully understand its toxicological profile.

Advanced Research Perspectives and Emerging Areas for 4 Bromo 3 Nitroanisole

The strategic placement of bromo, nitro, and methoxy (B1213986) functional groups makes 4-bromo-3-nitroanisole (B157122) a versatile scaffold for advanced chemical research. chemimpex.com Its unique electronic and steric properties are being explored in a variety of emerging fields, from the development of highly potent bioactive molecules to the creation of novel materials and the optimization of chemical reactions through cutting-edge computational methods. This article delves into the advanced research perspectives and burgeoning applications of this pivotal chemical compound.

Q & A

Q. How do electronic effects of substituents influence reactivity in electrophilic substitution?

- The methoxy group (electron-donating) directs nitration/bromination to the para position, while the nitro group (electron-withdrawing) deactivates the ring. Kinetic studies using isotopic labeling (e.g., D₂O exchange) reveal rate-determining steps in nitration mechanisms .

Methodological Notes

- Data Validation: Cross-reference spectral data with NIST Chemistry WebBook and peer-reviewed studies to resolve discrepancies .

- Synthetic Optimization: Use Design of Experiments (DoE) to statistically evaluate reaction parameters (temperature, stoichiometry) .

- Safety Compliance: Align handling protocols with OSHA guidelines and SDS documentation from reputable suppliers (e.g., Sigma-Aldrich, Kanto Reagents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.